
4-Methyl-2-(pyrrolidin-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(pyrrolidin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine ring at the 2-position and a methyl group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyrrolidin-3-yl)pyridine typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a suitable precursor, such as this compound dihydrochloride, under basic conditions . The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The process typically includes the use of a fixed-bed reactor where the precursor is continuously fed and the product is collected after purification steps such as distillation or crystallization .
化学反応の分析
Types of Reactions
4-Methyl-2-(pyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or sulfonylated pyridine derivatives.
科学的研究の応用
4-Methyl-2-(pyrrolidin-3-yl)pyridine has several applications in scientific research:
作用機序
The mechanism of action of 4-Methyl-2-(pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in the target protein . These interactions can modulate the activity of the target protein, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog with a single pyrrolidine ring.
Pyridine: The parent compound with a single pyridine ring.
2-Methylpyridine: A methyl-substituted pyridine without the pyrrolidine ring.
Uniqueness
4-Methyl-2-(pyrrolidin-3-yl)pyridine is unique due to the presence of both the pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. The combination of these rings allows for diverse reactivity and the potential for multiple interactions with biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
4-methyl-2-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C10H14N2/c1-8-2-5-12-10(6-8)9-3-4-11-7-9/h2,5-6,9,11H,3-4,7H2,1H3 |
InChIキー |
BUGQYOZFMSJKMY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



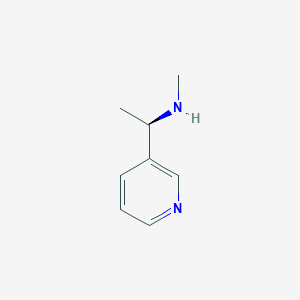


![N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine](/img/structure/B13248454.png)

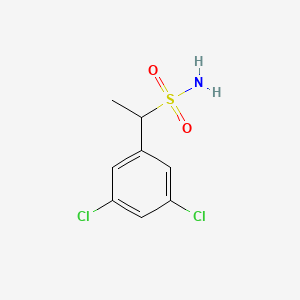

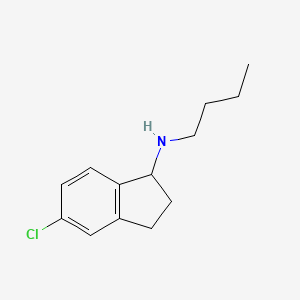
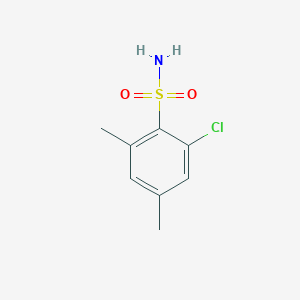
![(1R,6S)-Bicyclo[4.1.0]heptan-2-amine](/img/structure/B13248471.png)
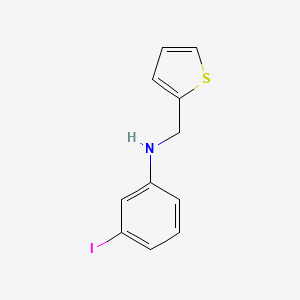
![8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13248482.png)
![(Cyclopropylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13248490.png)
